3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural attributes include:
Properties
Molecular Formula |
C25H25N3O2S3 |
|---|---|
Molecular Weight |
495.7 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[(7-methyl-4-oxo-2-phenylsulfanylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S3/c1-3-4-5-9-14-27-24(30)20(33-25(27)31)15-19-22(32-18-10-7-6-8-11-18)26-21-13-12-17(2)16-28(21)23(19)29/h6-8,10-13,15-16H,3-5,9,14H2,1-2H3/b20-15- |
InChI Key |
MLUMEEHVMWGZAF-HKWRFOASSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC(=CN3C2=O)C)SC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple stepsReaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenylsulfanyl group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s closest analogs (Table 1) share the pyrido-pyrimidinone-thiazolidinone scaffold but differ in substituents, leading to distinct physicochemical and biological properties.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Lipophilicity : The hexyl chain in the target compound enhances membrane permeability compared to aromatic (benzyl, phenylethyl) substituents .
- Bioactivity Implications: Thioxo groups in thiazolidinones (vs. oxo) improve metabolic stability and metal-binding capacity, relevant for antimicrobial activity .
Computational Similarity Analysis
Using Tanimoto coefficient-based similarity indexing (as in ), the target compound was compared to analogs (Table 2).
Table 2: Tanimoto Similarity Indices (MACCS Fingerprints)
| Compound Pair | Tanimoto Index |
|---|---|
| Target vs. 2-(Ethylamino)-3-... () | 0.68 |
| Target vs. 3-[(Z)-(3-benzyl-... () | 0.72 |
| Target vs. SAHA (Reference HDAC inhibitor) | 0.41 |
Findings :
Bioactivity and Pharmacokinetic Profiles
Antimicrobial Activity :
- Thiazolidinone derivatives with aliphatic chains (e.g., hexyl) show enhanced activity against Gram-positive bacteria compared to aromatic analogs, attributed to improved membrane penetration .
- The phenylsulfanyl group may confer antioxidant properties, as seen in structurally related compounds with sulfur-containing substituents .
Pharmacokinetics :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
